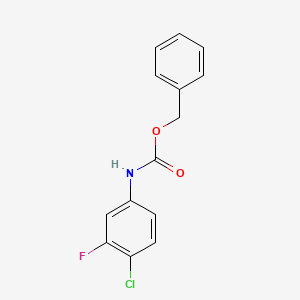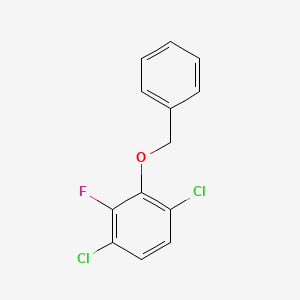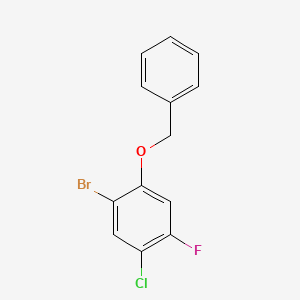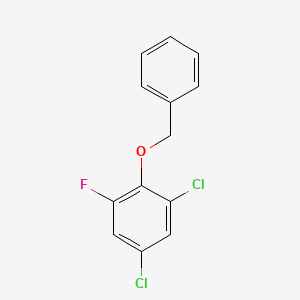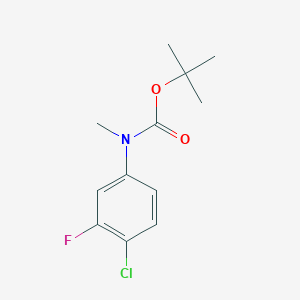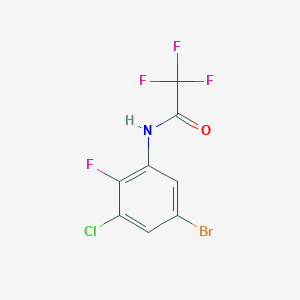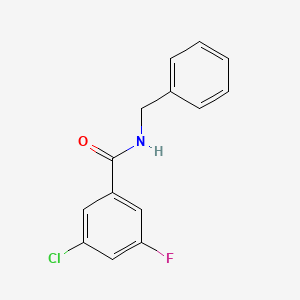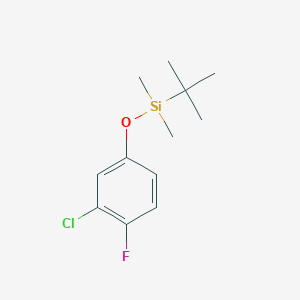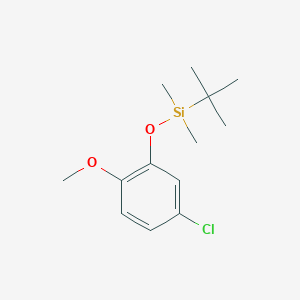
Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is an organosilicon compound with the molecular formula C13H21ClOSi. It is characterized by the presence of a tert-butyl group, a chloro-substituted methoxyphenoxy group, and a dimethylsilane moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-methoxyphenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
5-chloro-2-methoxyphenol+tert-butyl(dimethyl)silyl chloridetriethylaminethis compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Hydrolysis: The silyl ether bond can be cleaved under acidic or basic conditions to yield 5-chloro-2-methoxyphenol and tert-butyl(dimethyl)silanol.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides
Oxidizing Agents: Potassium permanganate, chromium trioxide
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products
Substitution: 5-chloro-2-methoxyphenylamine, 5-chloro-2-methoxyphenol derivatives
Oxidation: 5-chloro-2-methoxybenzoic acid, 5-chloro-2-methoxybenzaldehyde
Hydrolysis: 5-chloro-2-methoxyphenol, tert-butyl(dimethyl)silanol
Scientific Research Applications
Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a protecting group for phenols and alcohols, facilitating selective reactions.
Material Science: Employed in the synthesis of organosilicon polymers and materials with unique properties.
Pharmaceuticals: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Biochemistry: Acts as a reagent in the modification of biomolecules for analytical studies.
Mechanism of Action
The mechanism of action of tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane primarily involves its role as a protecting group. The silyl ether bond is stable under neutral and basic conditions but can be selectively cleaved under acidic conditions. This allows for the temporary protection of hydroxyl groups during multi-step synthetic processes. The molecular targets and pathways involved are typically related to the specific reactions in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(dimethyl)silyl chloride
- Tert-butyl(dimethyl)silanol
- 5-chloro-2-methoxyphenol
Uniqueness
Tert-butyl(5-chloro-2-methoxyphenoxy)dimethylsilane is unique due to its combination of a chloro-substituted methoxyphenoxy group and a silyl ether moiety. This dual functionality allows it to serve as both a protecting group and a reactive intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl-(5-chloro-2-methoxyphenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUQTNFXMMRQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
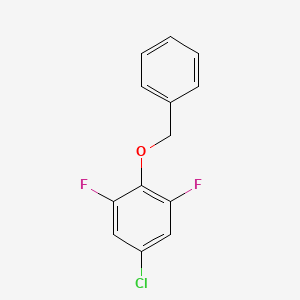
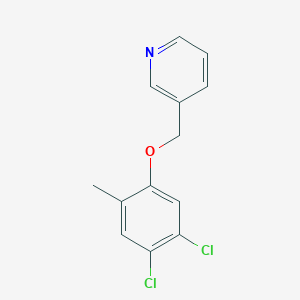
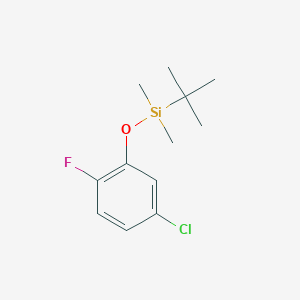
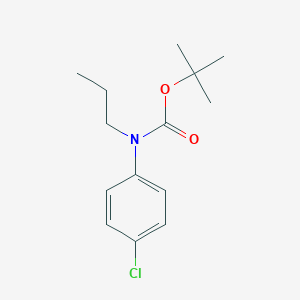
amine](/img/structure/B8032035.png)
